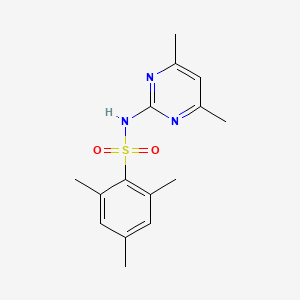

N-(4,6-dimethyl-2-pyrimidinyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,6-dimethyl-2-pyrimidinyl)-2,4,6-trimethylbenzenesulfonamide is a compound that falls within the category of sulfonamides, a group known for their diverse chemical reactions, structural variations, and significant applications in various fields of chemistry and pharmacology. The synthesis, structural analysis, and properties of sulfonamides have been extensively studied to understand their potential uses and behaviors in different chemical environments.

Synthesis Analysis

The synthesis of sulfonamides often involves condensation reactions, where sulfadiazine derivatives are reacted with aldehydes or ketones. For example, a compound was synthesized via the condensation of 4-bromobenzaldehyde and sulfadiazine, characterized using FTIR and UV-Vis spectroscopy along with computational methods like DFT (Density Functional Theory) (Sowrirajan et al., 2022).

Scientific Research Applications

Derivatization and Analytical Applications

One significant application involves its derivatization using diazomethane to form isomeric products. This process, however, yields compounds with variable responses in gas chromatography, indicating potential errors in chromatographic determinations of sulfa drugs in edible meat tissues (Feil, Paulson, & Lund, 1989).

Structural and Spectroscopic Studies

Extensive theoretical and experimental structural studies on this compound have been carried out. These include investigations into its molecular structure and harmonic vibrational frequencies using DFT/B3LYP and HF methods. Studies also cover its stability, arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond analysis via natural bond orbital (NBO) analysis. Electronic structures and molecular properties such as E_HOMO, E_LUMO, energy gap, and dipole moment have been discussed to correlate with biological activity (Mansour & Ghani, 2013).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules. These studies include SCXRD studies and spectroscopic tools for understanding the structure, as well as DFT/B3LYP level theory for exploring structural and electronic properties. The investigations extend to local reactivity descriptors, molecular dynamics simulations, and interaction with proteins (Murthy et al., 2018).

Biological Evaluations

Furthermore, novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis from these studies provides insights into the chemical modifications that enhance antimicrobial activity (Ghorab et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to sulfamethazine, a sulfanilamide anti-infective agent . Sulfanilamides typically target bacterial enzymes involved in folic acid synthesis, inhibiting bacterial growth.

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions . The presence of the sulfonamide group could potentially allow it to act as a competitive inhibitor of enzymes, mimicking the natural substrate’s structure .

Biochemical Pathways

Sulfonamides like sulfamethazine typically interfere with the synthesis of folic acid in bacteria, disrupting dna synthesis and cell replication .

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

If it acts similarly to other sulfonamides, it would inhibit bacterial growth by interfering with folic acid synthesis, a crucial component for bacterial dna replication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the antibiotic sulfamethazine in the environment can enhance the invasion ability of some manure-borne invaders

properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9-6-10(2)14(11(3)7-9)21(19,20)18-15-16-12(4)8-13(5)17-15/h6-8H,1-5H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBCJPVMGDPJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)